molecular formula C9H7ClO3 B12440049 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1531526-11-0

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B12440049
CAS No.: 1531526-11-0
M. Wt: 198.60 g/mol
InChI Key: GKZRKBLDRBZQQF-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a chloro-substituted phenol with an appropriate carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
  • 7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Uniqueness

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific chloro and carboxylic acid substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique benzofuran structure, characterized by the presence of a chlorine atom and a carboxylic acid group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula of this compound is C9H7ClO3C_9H_7ClO_3. The compound features a bicyclic structure that includes a fused benzene and furan ring, with the chlorine atom at the 7-position and a carboxylic acid group at the 3-position.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various human cancer cell lines have shown promising results:

Cell LineIC50 (µM)Cell Viability (%)
A549 (Lung)6.3 ± 0.727.49 ± 1.90
HeLa (Cervical)10.9 ± 1.235.12 ± 2.00

These results indicate that the compound can effectively reduce cell viability in cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is attributed to the carboxylic acid functional group, which is known to participate in various biochemical interactions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli150 µg/mL
Bacillus subtilis75 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its anticancer effects may involve apoptosis induction in cancer cells and modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives similar to this compound:

  • Study on Lung Cancer Cells : A study demonstrated that benzofuran derivatives exhibited selective cytotoxicity against lung cancer cell lines, with specific emphasis on their ability to induce apoptosis .
  • Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures could significantly reduce inflammation markers in animal models, suggesting a pathway for therapeutic application in inflammatory diseases .

Properties

CAS No.

1531526-11-0

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12)

InChI Key

GKZRKBLDRBZQQF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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